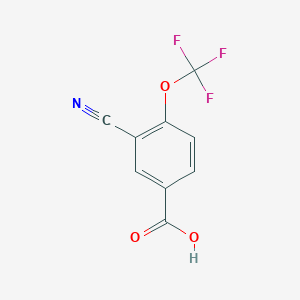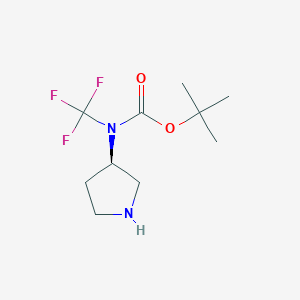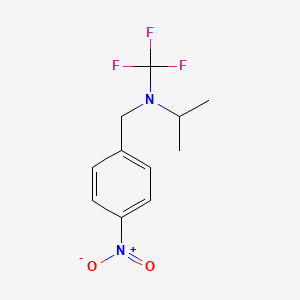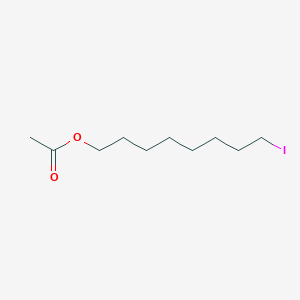
Cyclohexane, cyclopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylcyclohexane is an organic compound with the molecular formula C9H16. It consists of a cyclohexane ring attached to a cyclopropyl group. This compound is part of the cycloalkane family, which are hydrocarbons containing carbon atoms arranged in a ring structure. Cyclopropylcyclohexane is known for its unique structural properties due to the presence of both three-membered and six-membered rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropylcyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropyl bromide under anhydrous conditions. This Grignard reaction typically requires the use of an inert atmosphere, such as nitrogen, and anhydrous ether as a solvent. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, cyclopropylcyclohexane can be produced through catalytic hydrogenation of cyclopropylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic ring of cyclopropylbenzene into a saturated cyclohexane ring, resulting in the formation of cyclopropylcyclohexane.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: Cyclopropylcyclohexane can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. This reaction typically leads to the formation of cyclohexanone and cyclopropylcarboxylic acid.
Reduction: Reduction of cyclopropylcyclohexane can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction results in the formation of cyclohexane and cyclopropane.
Substitution: Cyclopropylcyclohexane can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of light or a radical initiator. This reaction leads to the formation of halogenated cyclopropylcyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure.
Substitution: Chlorine or bromine, light or radical initiator, room temperature.
Major Products Formed
Oxidation: Cyclohexanone, cyclopropylcarboxylic acid.
Reduction: Cyclohexane, cyclopropane.
Substitution: Halogenated cyclopropylcyclohexane derivatives.
Applications De Recherche Scientifique
Cyclopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology: Cyclopropylcyclohexane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of cyclopropylcyclohexane derivatives as potential drug candidates for various diseases.
Industry: Cyclopropylcyclohexane is used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of cyclopropylcyclohexane and its derivatives depends on the specific application and target
Enzyme Inhibition: Cyclopropylcyclohexane derivatives can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Some derivatives may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
DNA Interaction: Certain cyclopropylcyclohexane derivatives can interact with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Cyclopropylcyclohexane can be compared with other cycloalkanes, such as cyclopropane, cyclobutane, cyclopentane, and cyclohexane. While all these compounds share the characteristic of having carbon atoms arranged in a ring, cyclopropylcyclohexane is unique due to the presence of both three-membered and six-membered rings. This structural feature imparts distinct chemical and physical properties to cyclopropylcyclohexane, making it a valuable compound for various research applications.
Similar Compounds
Cyclopropane: C3H6
Cyclobutane: C4H8
Cyclopentane: C5H10
Cyclohexane: C6H12
Cyclopropylcyclohexane stands out due to its combination of ring sizes, which influences its reactivity and stability compared to other cycloalkanes.
Propriétés
Numéro CAS |
32669-86-6 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
cyclopropylcyclohexane |
InChI |
InChI=1S/C9H16/c1-2-4-8(5-3-1)9-6-7-9/h8-9H,1-7H2 |
Clé InChI |
WVCCJPYDXBIIIJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
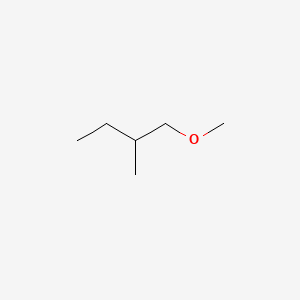
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)

